Neodecanoyl Chloride (CAS No. 40292-82-8): A Comprehensive Technical Guide
Neodecanoyl Chloride (CAS No. 40292-82-8): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neodecanoyl chloride, with the CAS registry number 40292-82-8, is a branched-chain acyl chloride that serves as a crucial intermediate in a variety of chemical syntheses. Its unique steric and electronic properties, imparted by the branched carbon chain, influence reaction rates and product selectivity, making it a valuable reagent in the production of pharmaceuticals, agrochemicals, polymerization initiators, and advanced coatings. This guide provides an in-depth overview of the physicochemical properties, synthesis, reactivity, handling, and applications of Neodecanoyl chloride.
Physicochemical Properties
Neodecanoyl chloride is a clear, colorless to pale yellow liquid characterized by a pungent odor. It is miscible with common organic solvents such as acetone, chloroform, toluene, and THF, but reacts with water. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Neodecanoyl Chloride
| Property | Value | Reference(s) |
| CAS Number | 40292-82-8 | |
| Molecular Formula | C10H19ClO | |
| Molecular Weight | 190.71 g/mol | |
| Appearance | Clear liquid with a pungent odor | |
| Density | 0.95 g/cm³ at 20 °C | |
| Boiling Point | 210 °C at 101 kPa; 100 °C at 28 mmHg | |
| Melting Point | -55 °C | |
| Flash Point | 86 °C (closed cup) | |
| Solubility | Soluble in usual organic solvents (acetone, chloroform, toluene, THF). Reacts with water. | |
| Refractive Index | 1.439 | |
| Vapor Pressure | 22-198 Pa at 20-50.85 °C |
Synthesis and Purification
Synthesis
The most common laboratory and industrial synthesis of Neodecanoyl chloride involves the reaction of neodecanoic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation. The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is replaced by a chloride ion.
Experimental Protocol: Synthesis of Neodecanoyl Chloride from Neodecanoic Acid
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Materials:
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Neodecanoic acid
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Thionyl chloride (SOCl₂)
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Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)
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Inert gas (e.g., nitrogen or argon)
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Procedure:
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In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide (B78521) solution), add neodecanoic acid and the anhydrous solvent.
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Slowly add a molar excess of thionyl chloride (typically 1.2 to 2.0 equivalents) to the stirred solution at room temperature under an inert atmosphere. The addition is often done dropwise as the reaction can be exothermic.
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After the addition is complete, the reaction mixture is typically heated to reflux and maintained at that temperature for several hours to ensure complete conversion. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).
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Once the reaction is complete, the excess thionyl chloride and the solvent are removed by distillation, often under reduced pressure.
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Work-up and Purification:
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The crude Neodecanoyl chloride is then purified by fractional distillation under reduced pressure to obtain the final product with high purity.
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Chemical Reactivity and Applications
Neodecanoyl chloride is a reactive acyl chloride that readily undergoes nucleophilic acyl substitution reactions. This reactivity is the basis for its wide range of applications.
Reactions with Nucleophiles
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Hydrolysis: Reacts with water to yield neodecanoic acid and hydrochloric acid.
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Alcoholysis: Reacts with alcohols to form esters.
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Aminolysis: Reacts with amines to produce amides.
Key Applications
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Polymerization Initiators: A primary application of Neodecanoyl chloride is in the synthesis of organic peroxides, which are used as initiators in polymerization processes for producing plastics and resins.
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Pharmaceuticals: It serves as an important intermediate in the synthesis of active pharmaceutical ingredients (APIs).
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Agrochemicals: Used in the production of various agrochemicals, including pesticides and herbicides.
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Coatings and Adhesives: Employed in the synthesis of components that enhance the properties of coatings, adhesives, and sealants.
Experimental Protocol: General Procedure for Esterification
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Materials:
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Neodecanoyl chloride
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An alcohol (R-OH)
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A non-nucleophilic base (e.g., pyridine (B92270) or triethylamine)
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Anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether)
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Procedure:
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In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol and the base in the anhydrous solvent.
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Cool the solution in an ice bath.
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Slowly add Neodecanoyl chloride (typically 1.0 to 1.2 equivalents) to the cooled, stirred solution.
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Allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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Upon completion, the reaction is quenched by the addition of water or a dilute aqueous acid solution.
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The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude ester.
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The crude product can be purified by column chromatography or distillation.
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Analytical Methods
The purity and identity of Neodecanoyl chloride can be assessed using various analytical techniques.
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Gas Chromatography (GC): GC is a common method for determining the purity of Neodecanoyl chloride and for monitoring the progress of reactions in which it is a reactant or product. A non-polar or medium-polarity capillary column is typically used with a flame ionization detector (FID).
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Argentometry: The assay of Neodecanoyl chloride can be determined by argentometric titration, which quantifies the chloride content.
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Acidimetry: The amount of hydrogen chloride impurity can be determined by acid-base titration.
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Infrared (IR) Spectroscopy: The presence of the acyl chloride functional group can be confirmed by a characteristic strong absorption band in the IR spectrum, typically around 1800 cm⁻¹.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule.
Safety and Handling
Neodecanoyl chloride is a corrosive and hazardous substance that requires careful handling.
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Hazards:
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Harmful if swallowed.
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Causes severe skin burns and eye damage.
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Fatal if inhaled.
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Personal Protective Equipment (PPE):
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Wear protective gloves, protective clothing, eye protection, and face protection.
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In case of inadequate ventilation, wear respiratory protection.
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Handling:
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Handle in a well-ventilated place.
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Avoid contact with skin and eyes.
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Keep away from moisture, as it reacts with water to produce hydrochloric acid.
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Storage:
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Store in a cool, dry, and well-ventilated area in a tightly closed container.
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First Aid:
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Skin contact: Immediately wash with plenty of soap and water.
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Eye contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical advice.
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Ingestion: Do not induce vomiting. Seek immediate medical attention.
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Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
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Conclusion
Neodecanoyl chloride is a versatile chemical intermediate with significant applications in various fields of chemical synthesis. Its unique branched structure provides specific properties to the molecules it helps create. A thorough understanding of its physicochemical properties, reactivity, and safe handling procedures is essential for its effective and safe utilization in research and industrial settings. This guide provides a foundational understanding for professionals working with this important compound.
